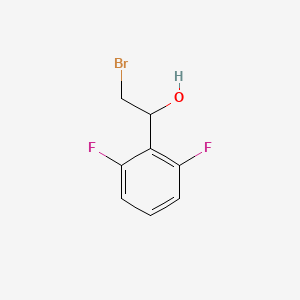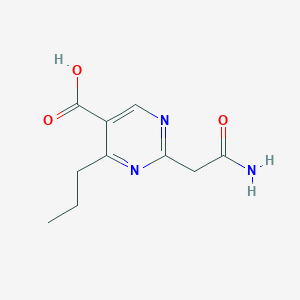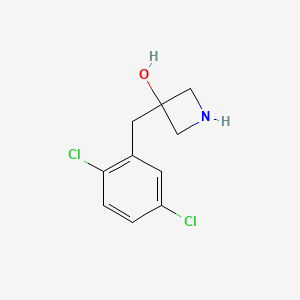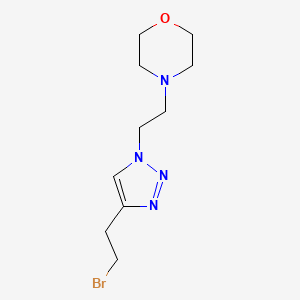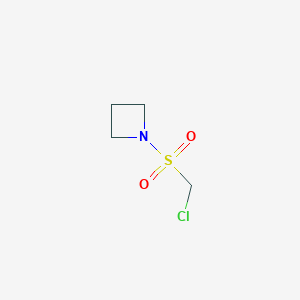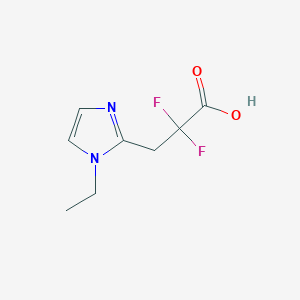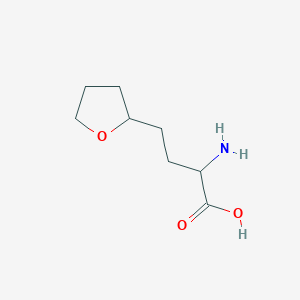![molecular formula C8H14F2N2O2 B13544415 Ethyl 3-[(azetidin-1-yl)amino]-2,2-difluoropropanoate](/img/structure/B13544415.png)
Ethyl 3-[(azetidin-1-yl)amino]-2,2-difluoropropanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 3-[(azetidin-1-yl)amino]-2,2-difluoropropanoate is a synthetic organic compound featuring an azetidine ring, a four-membered nitrogen-containing heterocycle
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-[(azetidin-1-yl)amino]-2,2-difluoropropanoate typically involves multiple steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through the cyclization of appropriate precursors, such as amino alcohols or azido alcohols, under specific conditions.
Introduction of the Difluoropropanoate Moiety: This step involves the reaction of the azetidine intermediate with difluorinated reagents, such as ethyl 2,2-difluoro-3-oxopropanoate, under controlled conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis routes, focusing on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles can be employed to enhance efficiency and reduce waste.
化学反応の分析
Types of Reactions
Ethyl 3-[(azetidin-1-yl)amino]-2,2-difluoropropanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or peracids, potentially leading to the formation of N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, which may reduce the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the azetidine ring or the ester moiety, using reagents like alkyl halides or amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids; typically conducted in aqueous or organic solvents at moderate temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents like ether or tetrahydrofuran.
Substitution: Alkyl halides, amines; reactions may require catalysts or specific conditions such as elevated temperatures or pressures.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, reduction may produce alcohols, and substitution can lead to various substituted derivatives.
科学的研究の応用
Ethyl 3-[(azetidin-1-yl)amino]-2,2-difluoropropanoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and polymers.
Biology: Investigated for its potential as a bioactive molecule, possibly exhibiting antimicrobial or antiviral properties.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as enhanced stability or reactivity.
作用機序
The mechanism of action of Ethyl 3-[(azetidin-1-yl)amino]-2,2-difluoropropanoate involves its interaction with specific molecular targets, which can vary depending on its application. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity and leading to therapeutic effects. The difluoropropanoate moiety can enhance the compound’s stability and bioavailability, while the azetidine ring may confer specific binding properties.
類似化合物との比較
Ethyl 3-[(azetidin-1-yl)amino]-2,2-difluoropropanoate can be compared with other similar compounds, such as:
Ethyl 3-[(pyrrolidin-1-yl)amino]-2,2-difluoropropanoate: Similar structure but with a five-membered pyrrolidine ring instead of the four-membered azetidine ring.
Ethyl 3-[(morpholin-1-yl)amino]-2,2-difluoropropanoate: Contains a six-membered morpholine ring, which may alter its chemical and biological properties.
Ethyl 3-[(piperidin-1-yl)amino]-2,2-difluoropropanoate: Features a six-membered piperidine ring, potentially affecting its reactivity and interactions.
特性
分子式 |
C8H14F2N2O2 |
|---|---|
分子量 |
208.21 g/mol |
IUPAC名 |
ethyl 3-(azetidin-1-ylamino)-2,2-difluoropropanoate |
InChI |
InChI=1S/C8H14F2N2O2/c1-2-14-7(13)8(9,10)6-11-12-4-3-5-12/h11H,2-6H2,1H3 |
InChIキー |
VJUZDAOERNOTMI-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C(CNN1CCC1)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl 4-[3-(trifluoromethyl)phenyl]pyrrolidine-3-carboxylate](/img/structure/B13544337.png)
